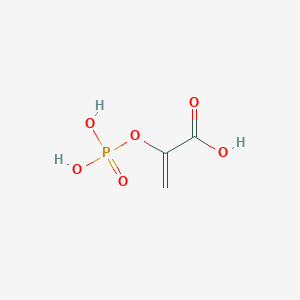
Adenosine 5'-diphosphate disodium salt
Overview
Description
Adenosine 5’-diphosphate disodium salt is an important raw material and intermediate used in organic synthesis, pharmaceuticals, and agrochemicals . It is an adenine nucleotide involved in energy storage and nucleic acid metabolism via its conversion into ATP by ATP synthases .
Molecular Structure Analysis
The molecular formula of Adenosine 5’-diphosphate disodium salt is C10H13N5Na2O10P2 . The InChI Key is ORKSTPSQHZNDSC-WCYUCLFNNA-L . Unfortunately, the search results do not provide a detailed molecular structure analysis.Chemical Reactions Analysis
Adenosine 5’-diphosphate disodium salt is involved in the conversion into ATP by ATP synthases . It also affects platelet activation through its interaction with purinergic receptors P2Y1 and P2Y12 . Upon its conversion to adenosine by ecto-ADPases, platelet activation is inhibited .Physical And Chemical Properties Analysis
Adenosine 5’-diphosphate disodium salt appears as a white to off-white powder . It is hygroscopic and freely soluble in water, but very slightly soluble in ethanol, chloroform, and ether . The optical rotation is -31.5? ± 2.0? (c=0.5 in 0.5M Na2HPO4) (dry wt. basis) .Scientific Research Applications
Biochemical Reagent
Adenosine 5’-diphosphate disodium salt is widely used as a biochemical reagent in laboratory research . It serves as a substrate for enzymes involved in energy metabolism, such as adenylate kinase and ATP synthase .
Study of Enzymatic Processes
This compound is a valuable tool for studying enzymatic processes . It is used to understand the function and behavior of enzymes like adenylate kinase and ATP synthase .
Platelet Aggregation Studies
Adenosine 5’-diphosphate disodium salt has been used as a positive control of platelet aggregation . This helps in analyzing the antiplatelet activity of purified disintegrin by aggregometry .
Mitochondrial Stress Test
This compound has been used in the preparation of stock solution for a mitochondrial stress test . The test is used to measure the capacity of the mitochondria to produce ATP.
Study of Endothelium-Dependent Vascular Response
Adenosine 5’-diphosphate disodium salt was used as a test compound for studying the endothelium-dependent vascular response in salt-sensitive and salt-resistant Dahl rats .
Study of P2-Purinergic Receptor Subtypes
This compound has been used to study the different P2-purinergic receptor subtypes on canine vascular smooth muscle and endothelium .
Mechanism of Action
Target of Action
Adenosine 5’-diphosphate disodium salt, also known as ADP, primarily targets the purinergic G protein-coupled receptor P2Y12 . This receptor plays a crucial role in platelet activation .
Mode of Action
ADP interacts with its target, the P2Y12 receptor, to induce platelet aggregation . This interaction results in changes in the platelet activation state, promoting coagulation .
Biochemical Pathways
ADP is an adenine nucleotide involved in energy storage and nucleic acid metabolism . It is converted into ATP by ATP synthases , a process that is central to cellular energy metabolism . Furthermore, ADP affects platelet activation through its interaction with purinergic receptors P2Y1 and P2Y12 .
Result of Action
The primary result of ADP’s action is the induction of platelet aggregation . This is a key step in the formation of blood clots, which are essential for preventing excessive bleeding following vascular injury .
Future Directions
Adenosine 5’-diphosphate disodium salt continues to be an important raw material and intermediate used in organic synthesis, pharmaceuticals, and agrochemicals . Its role in energy storage and nucleic acid metabolism, as well as its impact on platelet activation, make it a significant area of ongoing research .
properties
IUPAC Name |
disodium;[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] hydrogen phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N5O10P2.2Na/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(17)6(16)4(24-10)1-23-27(21,22)25-26(18,19)20;;/h2-4,6-7,10,16-17H,1H2,(H,21,22)(H2,11,12,13)(H2,18,19,20);;/q;2*+1/p-2/t4-,6-,7-,10-;;/m1../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORKSTPSQHZNDSC-IDIVVRGQSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)([O-])OP(=O)(O)[O-])O)O)N.[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)([O-])OP(=O)(O)[O-])O)O)N.[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N5Na2O10P2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901015443 | |
| Record name | Adenosine 5'-(trihydrogen diphosphate), disodium salt | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901015443 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
471.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Adenosine 5'-diphosphate disodium salt | |
CAS RN |
16178-48-6 | |
| Record name | Adenosine 5'-(trihydrogen diphosphate), sodium salt (1:2) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016178486 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Adenosine 5'-(trihydrogen diphosphate), sodium salt (1:2) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Adenosine 5'-(trihydrogen diphosphate), disodium salt | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901015443 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Adenosine 5'-(trihydrogen diphosphate), disodium salt | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.634 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does Adenosine 5'-diphosphate disodium salt (ADP) contribute to the synthesis of novel materials?
A1: ADP can be used as an organic phosphorus source in the synthesis of inorganic materials. For example, researchers have demonstrated its utility in the microwave-assisted hydrothermal synthesis of amorphous calcium phosphate mesoporous microspheres (ACP-MSs) []. In this process, ADP plays a crucial role in the formation of the ACP-MSs, influencing their size and morphology. This highlights the potential of ADP in the green synthesis of biocompatible materials.
Q2: Can Adenosine 5'-diphosphate disodium salt be detected in biological samples, and if so, what does its altered function signify?
A2: While the provided research doesn’t focus on detecting ADP in biological samples, one study investigates its role in vasodilation []. The study found that in dogs with congestive heart failure, the vasodilatory response to ADP, an endothelium-dependent vasodilator, was significantly decreased. This suggests that ADP's function in mediating vasodilation might be impaired in the context of heart failure, potentially contributing to the circulatory problems associated with this condition.
Q3: Can Adenosine 5'-diphosphate disodium salt be utilized in drug delivery systems, and what advantages does it offer?
A3: Yes, ADP plays a role in synthesizing materials suitable for drug delivery. Research shows that ACP-MSs, synthesized using ADP, are efficient carriers for anticancer drugs like Doxorubicin []. Interestingly, these ACP-MSs exhibit pH-responsive drug release behavior, releasing the drug more readily in the acidic environment often found in tumor tissues. This targeted release mechanism holds promise for improving the efficacy and reducing the side effects of chemotherapy.
A4: Research demonstrates the use of a zinc complex, synthesized with a specific organic ligand, for the selective detection of various nucleotides, including ATP, ADP, GTP, and UTP []. This complex exhibits fluorescence at specific wavelengths when bound to these nucleotides, allowing for their differentiation and quantification. This approach highlights the potential of utilizing metal-organic frameworks in combination with specific recognition elements for developing highly sensitive and selective biosensors.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













![Ethanol, 2,2'-[1,4-cyclohexanediylbis(oxy)]bis-](/img/structure/B93173.png)


